6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromen derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a furochromen core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of oxidoreductase enzymes, thereby affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-((S)-3-Benzylpiperazin-1-yl)-3-(Naphthalen-2-yl)-4-(Pyridin-4-yl)Pyrazine
Uniqueness
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the furochromen core and the benzylpiperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N2O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-3,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H28N2O4/c1-18-17-32-24-15-25-23(14-22(18)24)19(2)21(27(31)33-25)8-9-26(30)29-12-10-28(11-13-29)16-20-6-4-3-5-7-20/h3-7,14-15,17H,8-13,16H2,1-2H3 |
InChI Key |
VXYMYKBFLYATLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.